The compound is commonly used as an intermediate in the synthesis of various organic compounds, including trifluoromethyl-containing phthalic acid diamides, which are effective pesticides . It belongs to the categories of fluorinated building blocks, aniline derivatives, and anisidine derivatives. Its CAS number is 393-15-7, indicating its unique identity in chemical databases.
The synthesis of 3-Methoxy-4-(trifluoromethyl)aniline can be achieved through several methods, with one notable approach involving the reaction of 4-amino-2-(trifluoromethyl)phenol with iodomethane in the presence of sodium hydride. The detailed procedure is as follows:
This method highlights the importance of controlling reaction conditions such as temperature and stirring time to achieve optimal yields.
The molecular structure of 3-Methoxy-4-(trifluoromethyl)aniline features a benzene ring with three substituents: a methoxy group (-OCH₃) at the para position and a trifluoromethyl group (-CF₃) at the meta position relative to the amino group (-NH₂).
These structural characteristics contribute to its stability and reactivity in various chemical processes.
3-Methoxy-4-(trifluoromethyl)aniline participates in numerous chemical reactions typical of anilines and methoxy-substituted compounds. Key reactions include:
These reactions underscore its utility in synthetic organic chemistry.
The mechanism of action for compounds like 3-Methoxy-4-(trifluoromethyl)aniline often involves interactions at the molecular level that influence biological activity or reactivity patterns:
Infrared spectroscopy can be employed to identify functional groups present in the compound, while Nuclear Magnetic Resonance spectroscopy provides insights into its molecular environment .
3-Methoxy-4-(trifluoromethyl)aniline has significant applications across various fields:
3-Methoxy-4-(trifluoromethyl)aniline (CAS: 106877-20-7) is a fluorinated aromatic amine with the molecular formula C₈H₈F₃NO and a molecular weight of 191.15 g/mol. Its IUPAC name is 3-methoxy-4-(trifluoromethyl)phenylamine, and it features a benzene ring substituted with:
Key identifiers include:
Table 1: Structural Identifiers of 3-Methoxy-4-(trifluoromethyl)aniline
Property | Value |
---|---|
CAS Number | 106877-20-7 |
Molecular Formula | C₈H₈F₃NO |
Molecular Weight | 191.15 g/mol |
IUPAC Name | 3-methoxy-4-(trifluoromethyl)phenylamine |
SMILES | NC1=CC(=C(C=C1)C(F)(F)F)OC |
InChIKey | QRLOMWASJXMURT-UHFFFAOYSA-N |
Early synthesis routes relied on nucleophilic halogen exchange, where chlorine in trichloromethyl aryl ethers (ArOCCl₃) was displaced by fluorine using HF or SbF₃ . For 3-Methoxy-4-(trifluoromethyl)aniline, a common approach involves:
Modern methods leverage cross-coupling or catalytic trifluoromethylation, though challenges persist in achieving ortho/meta selectivity. The compound’s crystalline structure (orthorhombic, space group Pbca) was resolved via X-ray diffraction, confirming the dihedral angle of 8.7° between the methoxy group and benzene ring [2].
This compound exemplifies the role of strategic fluorination in enhancing bioactive molecules:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3